molecular formula C13H12N2O2S B12147862 4-[2-(Thiophen-3-yl)acetamido]benzamide

4-[2-(Thiophen-3-yl)acetamido]benzamide

Cat. No.: B12147862
M. Wt: 260.31 g/mol
InChI Key: BWCOUCCETNOFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Thiophen-3-yl)acetamido]benzamide is an organic compound that features a benzamide core linked to a thiophene ring via an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Thiophen-3-yl)acetamido]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Thiophen-3-yl)acetamido]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

4-[2-(Thiophen-3-yl)acetamido]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Thiophen-3-yl)acetamido]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a benzamide core, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

4-[(2-thiophen-3-ylacetyl)amino]benzamide

InChI

InChI=1S/C13H12N2O2S/c14-13(17)10-1-3-11(4-2-10)15-12(16)7-9-5-6-18-8-9/h1-6,8H,7H2,(H2,14,17)(H,15,16)

InChI Key

BWCOUCCETNOFEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.